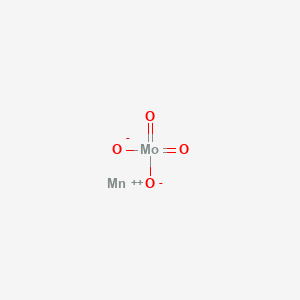

Tetróxido de manganeso y molibdeno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Manganese molybdenum tetraoxide is a chemical compound composed of manganese and molybdenum oxides. It is known for its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. This compound is of interest due to its ability to undergo multiple oxidation states and its structural versatility.

Aplicaciones Científicas De Investigación

Manganese molybdenum tetraoxide has a wide range of scientific research applications, including:

Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its ability to undergo multiple oxidation states makes it an effective catalyst for these processes.

Energy Storage: Manganese molybdenum tetraoxide is used in the development of advanced energy storage devices, such as supercapacitors and batteries

Materials Science: This compound is used in the synthesis of novel materials with unique properties. It is often incorporated into composite materials to enhance their mechanical and thermal properties.

Environmental Applications: Manganese molybdenum tetraoxide is used in the removal of pollutants from water and air. Its catalytic properties enable the degradation of harmful substances, making it an effective material for environmental remediation.

Mecanismo De Acción

Target of Action

Manganese molybdenum tetraoxide, a compound involving manganese and molybdenum oxides, interacts with various targets. Manganese oxides, such as Mn3O4, have been found to act as catalysts for a range of reactions . Molybdenum oxides, on the other hand, have been used extensively in nanomedicine, particularly in the diagnosis and treatment of tumors .

Mode of Action

The mode of action of manganese molybdenum tetraoxide is complex and involves several interactions. Molybdenum oxide nanoparticles show strong optical absorption in the visible and near-infrared region due to their special defect structure . This property makes them good photothermal materials, which can be used in phototherapy . Manganese oxides, such as Mn3O4, act as catalysts in various reactions, including the oxidation of methane and carbon monoxide, the decomposition of NO, the reduction of nitrobenzene, and the catalytic combustion of organic compounds .

Biochemical Pathways

Manganese and molybdenum oxides influence several biochemical pathways. Molybdenum is synthesized by a highly conserved biosynthetic pathway that can be divided into four steps, each producing a specific biochemical intermediate . Manganese, on the other hand, influences ecosystem carbon dynamics by mediating biochemical pathways that include photosynthesis .

Pharmacokinetics

Molybdenum oxide nanoparticles are known for their low biological toxicity, ease of excretion, and capability of photoacoustic imaging , which could impact their bioavailability.

Result of Action

The result of the action of manganese molybdenum tetraoxide is multifaceted. The reduction of manganese oxides leads to the formation of Mn(III)-ligand complexes at significant concentrations . Molybdenum oxide nanoparticles, due to their strong optical absorption, can be used in phototherapy for the treatment of tumors .

Action Environment

The action of manganese molybdenum tetraoxide is influenced by various environmental factors. For instance, the reactivity of Mn oxides with reductants depends on surface reactions and possible surface defects . Similarly, the properties of molybdenum oxide nanoparticles can be affected by the poor water solubility and rapid clearance of imperfect materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Manganese molybdenum tetraoxide can be synthesized through various methods, including hydrothermal synthesis and solid-state reactions. One common method involves the hydrothermal technique, where manganese and molybdenum precursors are mixed in an aqueous solution and subjected to high temperature and pressure. This process typically involves heating the mixture at around 200°C for several hours, resulting in the formation of manganese molybdenum tetraoxide.

Industrial Production Methods

In industrial settings, manganese molybdenum tetraoxide can be produced by heating a mixture of manganese oxide and molybdenum oxide at high temperatures. This process often involves the use of a reducing atmosphere to facilitate the formation of the desired compound. The reaction conditions, such as temperature and duration, are optimized to achieve high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Manganese molybdenum tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and molybdenum, as well as the reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of manganese molybdenum tetraoxide include hydrogen peroxide, nitric acid, and sulfuric acid. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of manganese molybdenum tetraoxide depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.

Comparación Con Compuestos Similares

Manganese molybdenum tetraoxide can be compared with other similar compounds, such as:

Manganese dioxide: Known for its catalytic and electrochemical properties, manganese dioxide is widely used in batteries and as a catalyst in various chemical reactions.

Molybdenum trioxide: This compound is used in catalysis, energy storage, and materials science. It shares similar properties with manganese molybdenum tetraoxide, such as the ability to undergo multiple oxidation states.

Manganese molybdate: Another compound that combines manganese and molybdenum, manganese molybdate is used in catalysis and materials science. It has unique structural and chemical properties that differentiate it from manganese molybdenum tetraoxide.

Propiedades

Número CAS |

14013-15-1 |

|---|---|

Fórmula molecular |

MnMoO |

Peso molecular |

166.89 g/mol |

Nombre IUPAC |

manganese;oxomolybdenum |

InChI |

InChI=1S/Mn.Mo.O |

Clave InChI |

LWOJVCRSXHGDIJ-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)[O-].[Mn+2] |

SMILES canónico |

O=[Mo].[Mn] |

| 14013-15-1 | |

Pictogramas |

Health Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.